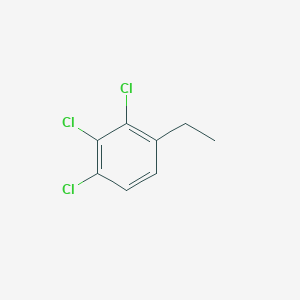
Benzene, 1,2,3-trichloro-4-ethyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,2,3-trichloro-4-ethyl: is an organic compound with the molecular formula C8H7Cl3 and a molecular weight of 209.500 . It is a derivative of benzene, where three chlorine atoms and one ethyl group are substituted at the 1, 2, 3, and 4 positions, respectively. .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzene, 1,2,3-trichloro-4-ethyl typically involves the chlorination of ethylbenzene. The reaction is carried out in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions to ensure selective chlorination at the desired positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The chlorination reaction is monitored to prevent over-chlorination and formation of unwanted by-products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzene, 1,2,3-trichloro-4-ethyl can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions involve the removal of chlorine atoms, often using reducing agents like zinc dust in the presence of hydrochloric acid (HCl).
Substitution: The compound can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Zinc dust, hydrochloric acid (HCl)
Substitution: Hydroxide ions (OH-), amines (NH2)
Major Products Formed:
Oxidation: Carboxylic acids, oxidized derivatives
Reduction: Ethylbenzene, partially dechlorinated products
Substitution: Hydroxylated or aminated derivatives
Scientific Research Applications
Chemistry: Benzene, 1,2,3-trichloro-4-ethyl is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for selective functionalization, making it valuable in the development of new materials and chemical processes .
Biology: In biological research, this compound is used to study the effects of chlorinated aromatic compounds on biological systems. It serves as a model compound to investigate the metabolism and toxicity of chlorinated benzenes .
Medicine: While not directly used as a pharmaceutical agent, this compound is employed in medicinal chemistry research to develop new drugs and therapeutic agents.
Industry: In the industrial sector, this compound is used as a solvent and as an intermediate in the production of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of benzene, 1,2,3-trichloro-4-ethyl involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic activation, leading to the formation of reactive intermediates that can bind to cellular macromolecules. These interactions can result in various biological effects, including enzyme inhibition, receptor modulation, and oxidative stress .
Comparison with Similar Compounds
Benzene, 1,2,4-trichloro-: Similar in structure but with chlorine atoms at the 1, 2, and 4 positions.
Benzene, 1,3,5-trichloro-: Chlorine atoms are positioned at the 1, 3, and 5 positions.
Benzene, 1,2,3-trichloro-: Lacks the ethyl group present in benzene, 1,2,3-trichloro-4-ethyl.
Uniqueness: this compound is unique due to the presence of both chlorine atoms and an ethyl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
61911-55-5 |
|---|---|
Molecular Formula |
C8H7Cl3 |
Molecular Weight |
209.5 g/mol |
IUPAC Name |
1,2,3-trichloro-4-ethylbenzene |
InChI |
InChI=1S/C8H7Cl3/c1-2-5-3-4-6(9)8(11)7(5)10/h3-4H,2H2,1H3 |
InChI Key |
JRNXNDCCMJUMKK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C(C=C1)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















